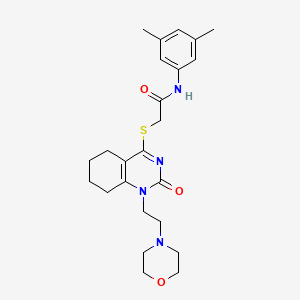![molecular formula C20H20N2O4S B3016489 Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321821-03-7](/img/structure/B3016489.png)
Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate" is a chemical entity that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The benzothiazole moiety is a heterocyclic compound containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the formation of C-C and C-N bonds, as seen in the eco-friendly protocol developed for synthesizing novel quinolinone derivatives using a one-pot strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water . Similarly, the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate from the condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate involves Michael addition followed by ring closure . These methods highlight the versatility of benzothiazole derivatives in forming complex heterocyclic systems.
Molecular Structure Analysis
The molecular and solid-state structures of related benzothiazole derivatives have been determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational calculations . These studies reveal the importance of intermolecular interactions, such as hydrogen bonds and π-π interactions, in the crystal packing of these molecules. The molecular structure is often characterized by the presence of various substituents that can influence the overall geometry and electronic properties of the compound.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the synthesis of iminothiazolidin-4-one acetate derivatives . These reactions are often facilitated by the presence of reactive functional groups, such as amino and carbonyl groups, which can interact with electrophiles or nucleophiles to form new bonds. The reactivity of these compounds can be exploited to create a wide range of heterocyclic compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing substituents can affect the compound's acidity, basicity, and solubility in various solvents. These properties are crucial for the compound's reactivity and its potential applications in medicinal chemistry. The solid-state structure, as determined by X-ray crystallography, provides insights into the compound's stability and intermolecular interactions that can affect its melting point and other physical characteristics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate and its derivatives have been synthesized and evaluated for various biological activities. For instance, Badne et al. (2011) developed novel derivatives of this compound, exploring their antimicrobial activity. The synthesis involved a reaction with a range of amines, phenols, and compounds containing active methylene groups, leading to a variety of 2-substituted derivatives (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Aldose Reductase Inhibition
Aldose reductase inhibitors have potential as novel drugs for treating diabetic complications. Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, which showed significant inhibition of aldose reductase, an enzyme involved in diabetic complications. These compounds included methyl[4-oxo-2-(benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, highlighting their potential in medical research (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Green Synthesis Approach
Shahvelayati et al. (2017) reported an efficient green synthesis method for a similar compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid. This process utilized ionic liquids as a recyclable green solvent, demonstrating an environmentally friendly approach to synthesizing these types of compounds (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
In Vitro Anti-Inflammatory Activity
A related compound, 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, was synthesized and its in-vitro anti-inflammatory activity was evaluated. Rathi et al. (2013) found significant anti-inflammatory activity in certain derivatives, highlighting the potential therapeutic applications of these compounds (Rathi, More, Deshmukh, & Chaudhari, 2013).
Eigenschaften
IUPAC Name |
methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-9-13(2)18-16(10-12)22(11-17(23)26-4)20(27-18)21-19(24)14-5-7-15(25-3)8-6-14/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWABRYFJUXDMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)






![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)

![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)

![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)

